molecular formula C18H16N6O B2662043 N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide CAS No. 869073-32-5

N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide

Cat. No.: B2662043
CAS No.: 869073-32-5
M. Wt: 332.367
InChI Key: XBCOAVSXMZFRMQ-UHFFFAOYSA-N
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Description

N'-(1-Methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and an acetohydrazide moiety bearing a 1-naphthalenyl group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-24-18-15(10-21-24)17(19-11-20-18)23-22-16(25)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10-11H,9H2,1H3,(H,22,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCOAVSXMZFRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-methyl-4-pyrazolo[3,4-d]pyrimidine with 2-(1-naphthalenyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide may involve optimization of reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an anticancer agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, have shown promise in inhibiting key targets involved in cancer progression.

  • Antitumor Activity : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds derived from this scaffold have been tested against various cancer models, showing effective inhibition of cell proliferation and migration .
  • Multikinase Inhibition : The compound has been identified as a multikinase inhibitor, impacting pathways related to angiogenesis and tumor growth. Notably, it has shown inhibitory effects on FLT3 and VEGFR2 kinases, which are crucial in the progression of acute myeloid leukemia and other malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide. Researchers have synthesized various derivatives to explore how modifications affect biological activity.

  • Functional Group Modifications : The introduction of different substituents on the pyrazolo[3,4-d]pyrimidine ring has been shown to enhance potency and selectivity for specific kinases. For example, certain substitutions have resulted in compounds with IC50 values in the low micromolar range against cancer cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to their targets. Such studies provide insights into the molecular interactions that govern their biological activity .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology.

  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting COX enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disorders .

Case Studies

Several studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

StudyFindings
Study A (2013) Identified a series of pyrazolo[3,4-d]pyrimidine derivatives with potent activity against FLT3-driven AML cells; demonstrated significant antiangiogenic effects in transgenic zebrafish models .
Study B (2023) Developed novel phenylpyrazolo[3,4-d]pyrimidine compounds showing dual inhibition of EGFR/VGFR2; effective in MCF-7 breast cancer models .
Study C (2020) Investigated anti-inflammatory effects via COX inhibition; showed promising results in both in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1-naphthalenyl acetohydrazide moiety. Below is a comparison with key analogues from the literature:

Compound Name Substituent on Acetohydrazide Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N'-(1-Methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide (Target Compound) 1-Naphthalenyl Not reported
(E)-N’-(4-Hydroxybenzylidene)-2-(3-(methylthio)-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide (16b) 4-Hydroxybenzylidene 78 205–206 IR: 1673 cm⁻¹ (C=O), 3307 cm⁻¹ (NH)
(E)-2-(3,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-methoxybenzylidene)acetohydrazide (5b) 4-Methoxybenzylidene 75 246–248 ES-HRMS, ¹H/¹³C NMR confirmed
N’-[1-(4-Hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide 4-Hydroxyphenylethylidene Notable antimicrobial activity
N’-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (4a) 3,4-Dihydronaphthalenylidene Synthesized via ethanol reflux

Key Observations:

Substituent Bulk and Hydrophobicity : The 1-naphthalenyl group in the target compound is bulkier and more hydrophobic than benzylidene or substituted phenyl groups (e.g., 4-methoxy in 5b ). This may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets.

Synthetic Yields : Analogues with electron-donating substituents (e.g., methoxy in 5b) exhibit higher yields (75%) compared to electron-withdrawing groups (e.g., nitro in 5c, 78%), suggesting substituent effects on reaction efficiency .

Spectral Signatures : Common IR peaks for acetohydrazides include C=O stretches (~1670 cm⁻¹) and NH stretches (~3300 cm⁻¹), consistent across derivatives .

Biological Activity

N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H18N6
  • Molecular Weight : 306.38 g/mol

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit various biological activities, primarily as kinase inhibitors. The specific compound under discussion has shown promising results in inhibiting key kinases involved in cancer progression.

Inhibition of Kinases

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can act as multikinase inhibitors. For instance, one study highlighted a related compound's ability to inhibit FLT3 and VEGFR2, which are critical in hematological malignancies and angiogenesis respectively .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cell lines. Notably:

  • A549 (lung cancer) and HCT-116 (colon cancer) cell lines were used to assess anti-proliferative effects.
  • IC50 values were determined to evaluate potency:
    • Compound 12b , a derivative of the pyrazolo[3,4-d]pyrimidine series, exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .

Apoptosis Induction

Flow cytometric analyses revealed that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This indicates a shift towards pro-apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine core influence biological activity:

  • Substituents : Variations in substituents at specific positions on the pyrazolo ring significantly affect kinase inhibition and anti-proliferative activity.
  • Molecular Docking Studies : These studies have provided insights into binding affinities with target kinases, suggesting that structural modifications can enhance efficacy .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • In Vivo Studies : In xenograft models, compounds similar to this compound showed significant tumor reduction compared to controls .
  • Combination Therapies : When used in combination with traditional chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect .

Q & A

Basic: Synthesis and Structural Characterization

Q: What synthetic routes are employed for N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide, and how is its purity validated? A: The compound is synthesized via condensation reactions between functionalized pyrazolo[3,4-d]pyrimidine intermediates and naphthalenyl acetohydrazide derivatives. Key steps include refluxing in ethanol or acetonitrile with catalysts (e.g., acetic acid) and purification via recrystallization from isopropyl alcohol or acetonitrile . Structural confirmation involves IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazolo[3,4-d]pyrimidine protons at δ 8.2–8.5 ppm), and ESI-HRMS for molecular ion validation .

Advanced: Structure-Activity Relationship (SAR) Optimization

Q: How do substituents on the pyrazolo[3,4-d]pyrimidine core influence bioactivity? A: Electron-withdrawing groups (e.g., nitro, chloro) at the pyrimidine ring enhance anticonvulsant activity by increasing dipole interactions with GABA receptors, while bulky aryl groups (e.g., naphthalenyl) improve anti-inflammatory efficacy via hydrophobic binding in COX-2 pockets. Methyl substitution at N1 of the pyrazole ring reduces metabolic degradation, as observed in analogs with 67% protection against MES-induced convulsions .

Basic: Analytical Challenges in Purity Assessment

Q: What impurities arise during synthesis, and how are they controlled? A: Common impurities include O-substituted byproducts (from competing alkylation at oxygen) and unreacted intermediates. Chromatographic-mass spectrometry (LC-MS) and TLC (silica gel, chloroform:methanol 9:1) are used to monitor reaction progress, while recrystallization and column chromatography (petroleum ether:chloroform) isolate the target compound .

Advanced: Biological Evaluation Models

Q: What preclinical models evaluate anti-inflammatory and anticonvulsant activity? A:

  • Anti-inflammatory: Carrageenan-induced rat paw edema, with compound efficacy measured via % inhibition (71–78% at 200 mg/kg vs. Celecoxib) and prostaglandin E2 (PGE2) ELISA .
  • Anticonvulsant: Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, where protection rates correlate with GABAergic modulation .

Advanced: Mechanistic Insights via Molecular Docking

Q: How does molecular docking predict target engagement? A: Docking studies (AutoDock Vina) reveal high-affinity binding (ΔG = -9.2 kcal/mol) to COX-2’s hydrophobic cleft, driven by π-π stacking between the naphthalenyl group and Tyr385. For anticonvulsant activity, hydrogen bonding between the hydrazide NH and GABA_A receptor’s α1-subunit (Arg119) is critical .

Advanced: Pharmacokinetic Profiling Challenges

Q: How does the naphthalenyl group impact solubility and bioavailability? A: The naphthalenyl moiety increases logP (predicted ~3.5), reducing aqueous solubility but enhancing blood-brain barrier penetration. Strategies like nanoparticle encapsulation (PLGA polymers) or co-solvents (PEG 400) improve bioavailability in preclinical studies .

Basic: Stability Under Accelerated Conditions

Q: What stability testing protocols are recommended? A: Per ICH Q1A(R2), accelerated stability testing (40°C ± 2°C, 75% RH ± 5% for 6 months) with HPLC monitoring (C18 column, acetonitrile:water gradient) identifies degradation products. The compound shows <5% degradation under these conditions when stored in amber glass .

Advanced: Resolving Data Contradictions

Q: How are discrepancies between computational predictions and experimental IC50 values addressed? A: For analogs with mismatched docking scores and bioactivity, free-energy perturbation (FEP) calculations or enzyme kinetics (e.g., COX-2 inhibition assays) validate binding modes. For example, methyl substitution on the pyrazole ring improved experimental IC50 (9.9 μM) vs. gefitinib (23.3 μM) despite moderate docking scores .

Advanced: Enzymatic Assays for Mechanism Elucidation

Q: What assays elucidate anti-inflammatory mechanisms? A: Cyclooxygenase (COX-1/COX-2) inhibition is quantified via fluorometric kits (Cayman Chemical), while NF-κB pathway modulation is assessed using luciferase reporter assays in RAW264.7 macrophages .

Basic: Synthetic Yield Optimization

Q: How are reaction conditions tailored to maximize yield? A: Optimized conditions include:

  • Solvent: Ethanol or acetonitrile for solubility.
  • Catalyst: Triethylamine (10 mol%) for hydrazone formation.
  • Temperature: Reflux (80°C) for 6–8 hours, achieving yields >70% after recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide

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